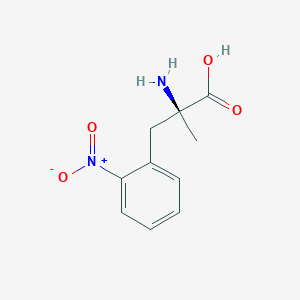

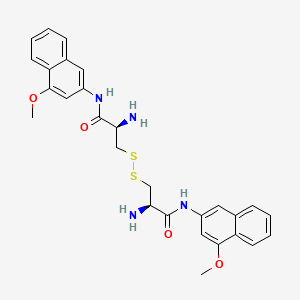

![molecular formula C30H30N4O6 B613367 (2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate CAS No. 119767-84-9](/img/structure/B613367.png)

(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

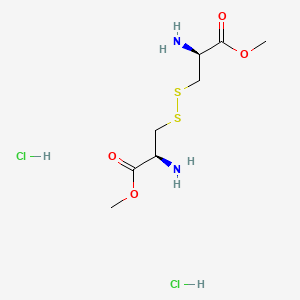

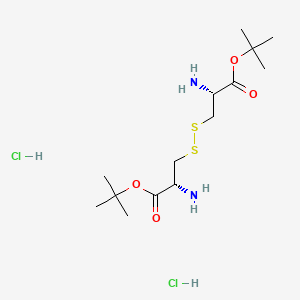

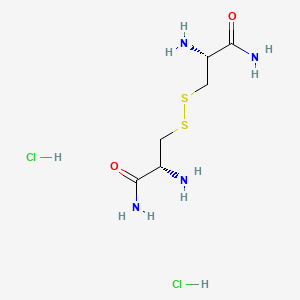

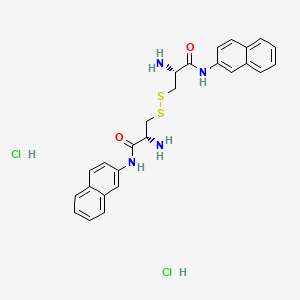

(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate, also known as (2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate, is a useful research compound. Its molecular formula is C30H30N4O6 and its molecular weight is 542.59. The purity is usually 95%.

BenchChem offers high-quality (2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Application in Self-Assembled Structures

Scientific Field

This application falls under the field of Material Science and Technology .

Summary of the Application

The compound Fmoc-Thr(tBu)-OH has been found to form self-assembled structures. These structures undergo morphological transitions at the supramolecular level when the concentration and temperature are altered .

Methods of Application

The self-assembled structure formation of Fmoc-Thr(tBu)-OH was examined under varying concentration and temperature conditions. At lower concentrations, Fmoc-Thr(tBu)-OH self-assembles into spheres, which change to dumb-bell shapes at higher concentrations under room temperature conditions. When the solution at lower concentration is heated, the spheres change to rods .

Results or Outcomes

The study revealed that the self-assembled structures formed by Fmoc-Thr(tBu)-OH reveal morphological transitions at the supramolecular level as the concentration and temperature are altered .

Application in Protein and Peptide Synthesis

Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Fmoc-Thr(tBu)-OH is extensively used in scientific research, particularly in protein and peptide synthesis .

Methods of Application

The specific methods of application in protein and peptide synthesis were not detailed in the source. However, it’s known that Fmoc-Thr(tBu)-OH can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis .

Results or Outcomes

The outcomes of this application were not detailed in the source. However, the use of Fmoc-Thr(tBu)-OH in protein and peptide synthesis is known to be diverse, spanning across various scientific realms .

Application in Synthesis of Chlorofusin Analogues

Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Fmoc-Thr(tBu)-OH can be used to synthesize chlorofusin analogues via solid phase peptide synthesis . Chlorofusin is a natural product that has shown potent anti-tumor activity.

Methods of Application

The specific methods of application in the synthesis of chlorofusin analogues were not detailed in the source. However, it’s known that Fmoc-Thr(tBu)-OH can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis .

Results or Outcomes

The outcomes of this application were not detailed in the source. However, the use of Fmoc-Thr(tBu)-OH in the synthesis of chlorofusin analogues is known to be diverse, spanning across various scientific realms .

Application in Synthesis of Amino Acid Derivatives

Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Fmoc-Thr(tBu)-OH can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .

Methods of Application

The specific methods of application in the synthesis of amino acid derivatives were not detailed in the source. However, it’s known that Fmoc-Thr(tBu)-OH can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis .

Results or Outcomes

The outcomes of this application were not detailed in the source. However, the use of Fmoc-Thr(tBu)-OH in the synthesis of amino acid derivatives is known to be diverse, spanning across various scientific realms .

Application in Synthesis of Complex Depsipeptides

Scientific Field

This application falls under the field of Bioorganic Chemistry .

Summary of the Application

Fmoc-Thr(tBu)-OH can be used as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .

Methods of Application

The specific methods of application in the synthesis of complex depsipeptides were not detailed in the source. However, it’s known that Fmoc-Thr(tBu)-OH can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis .

Results or Outcomes

The outcomes of this application were not detailed in the source. However, the use of Fmoc-Thr(tBu)-OH in the synthesis of complex depsipeptides is known to be diverse, spanning across various scientific realms .

Application in Synthesis of Leu-EnkephalinAmide

Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Fmoc-Thr(tBu)-OH can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water .

Methods of Application

The specific methods of application in the synthesis of Leu-EnkephalinAmide were not detailed in the source. However, it’s known that Fmoc-Thr(tBu)-OH can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis .

Results or Outcomes

The outcomes of this application were not detailed in the source. However, the use of Fmoc-Thr(tBu)-OH in the synthesis of Leu-EnkephalinAmide is known to be diverse, spanning across various scientific realms .

Propiedades

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl) (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N4O6/c1-18(39-30(2,3)4)26(28(36)40-34-27(35)23-15-9-10-16-25(23)32-33-34)31-29(37)38-17-24-21-13-7-5-11-19(21)20-12-6-8-14-22(20)24/h5-16,18,24,26H,17H2,1-4H3,(H,31,37)/t18-,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBDXSZBUHGNMB-DWXRJYCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.